

Application Notes and Protocols for Welding Hastelloy C Components in Vacuum Chambers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Hastelloy C*

Cat. No.: *B076047*

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Abstract: This document provides detailed application notes and protocols for the welding of **Hastelloy C** components intended for use in high and ultra-high vacuum (UHV) environments. It is intended for researchers, scientists, and drug development professionals who utilize vacuum technology and require the highest standards of weld integrity and cleanliness to ensure optimal vacuum performance. The protocols cover material selection, welding procedures, post-weld treatment, and critical testing for vacuum service, including leak detection and residual gas analysis.

Introduction

Hastelloy C alloys, particularly C-276 and C-22, are nickel-chromium-molybdenum alloys renowned for their excellent corrosion resistance in a wide range of aggressive environments. [1][2] Their ductility, ease of fabrication, and resistance to stress corrosion cracking make them suitable materials for constructing vacuum chambers and components.[3] However, achieving a vacuum-compatible weld that minimizes outgassing and virtual leaks requires stringent procedures and quality control. This document outlines the best practices for welding **Hastelloy C** for vacuum applications.

Material and Filler Metal Selection

Proper material selection is the foundation of a successful vacuum weld.

2.1 Base Material:

For most vacuum applications, **Hastelloy C-276** (UNS N10276) is a suitable choice due to its excellent weldability and resistance to the formation of grain boundary precipitates in the as-welded condition.[1] **Hastelloy C-22** (UNS N06022) offers superior corrosion resistance in certain oxidizing environments and is also a viable option.[2]

2.2 Filler Metal:

The recommended filler metal for welding **Hastelloy C-276** is ERNiCrMo-4 (AWS A5.14).[4] This filler metal has a chemical composition similar to the base metal, ensuring comparable corrosion resistance and mechanical properties. For welding **Hastelloy C-22**, a matching filler metal is also preferred.

Table 1: Chemical Composition of **Hastelloy C-276** and ERNiCrMo-4 Filler Metal

Element	Hastelloy C-276 (wt. %)	ERNiCrMo-4 (wt. %)
Nickel	Balance	Balance
Molybdenum	15.0 - 17.0	15.0 - 17.0
Chromium	14.5 - 16.5	14.5 - 16.5
Iron	4.0 - 7.0	4.0 - 7.0
Tungsten	3.0 - 4.5	3.0 - 4.5
Cobalt	2.5 max	2.5 max
Manganese	1.0 max	1.0 max
Carbon	0.01 max	0.02 max
Silicon	0.08 max	0.08 max
Vanadium	0.35 max	0.35 max
Phosphorus	0.04 max	0.04 max
Sulfur	0.03 max	0.03 max
Copper	0.5 max	0.5 max

Source:[4]

Welding Procedure: Gas Tungsten Arc Welding (GTAW/TIG)

For vacuum applications, Gas Tungsten Arc Welding (GTAW), also known as Tungsten Inert Gas (TIG) welding, is the preferred method due to its precision, cleanliness, and ability to produce high-purity welds with minimal defects.[1]

3.1 Joint Design and Preparation:

- **Joint Type:** Full penetration butt welds are essential for vacuum integrity to eliminate virtual leaks. For UHV applications, welds should be made on the vacuum side where possible.[5]
- **Cleaning:** Cleanliness is paramount. The weld area and adjacent surfaces (at least 100mm on each side) must be thoroughly cleaned to remove all oils, grease, dirt, and oxides.[6]
 - Degrease with a suitable solvent like isopropanol.
 - Mechanically clean the weld joint and surrounding area using a dedicated stainless steel wire brush or a new grinding wheel to achieve a bright metallic finish.[6]
 - Wipe the cleaned area again with a lint-free cloth and solvent.

3.2 Welding Parameters:

- **Polarity:** Direct Current Electrode Negative (DCEN/DCSP).
- **Tungsten Electrode:** 2% Thoriated (EWTh-2) or 2% Ceriated (EWCe-2). The tip should be ground to a fine point.
- **Shielding Gas:** High-purity argon (99.998% or higher) is recommended for both the torch and the backing gas to protect the molten weld pool and the root from atmospheric contamination.
- **Heat Input:** Minimize heat input to reduce the risk of cracking and distortion. Use stringer beads rather than wide weave beads.

- Interpass Temperature: Maintain an interpass temperature below 93°C (200°F) to prevent sensitization and embrittlement.

Table 2: Typical GTAW Parameters for **Hastelloy C-276**

Thickness (mm)	Electrode Diameter (mm)	Welding Current (A)	Shielding Gas Flow Rate (L/min)	Filler Rod Diameter (mm)
1.5	1.6	40 - 80	10 - 15	1.6
3.0	2.4	80 - 150	12 - 18	2.4
6.0	3.2	150 - 250	15 - 20	3.2

Note: These are starting parameters and should be adjusted based on specific joint design and material thickness. A weld procedure specification (WPS) should be developed and qualified.

Post-Weld Treatment

4.1 Heat Treatment:

For most vacuum applications, post-weld heat treatment (PWHT) of **Hastelloy C-276** is not necessary.[6] In extremely harsh corrosive environments, a solution anneal at 1040°C - 1150°C followed by a rapid quench may be considered to optimize corrosion resistance, but this is generally not required for vacuum performance.[6] Stress relief heat treatment is ineffective.[6]

4.2 Post-Weld Cleaning:

After welding, the weld and heat-affected zone (HAZ) must be thoroughly cleaned to remove any oxides and discoloration.

- Use a dedicated stainless steel wire brush.
- For UHV applications, electropolishing or a pickling process using a mixture of nitric and hydrofluoric acids can be employed to achieve a smooth, clean surface, followed by a thorough rinse with deionized water.

Experimental Protocols for Vacuum Qualification

5.1 Helium Leak Testing:

Helium leak detection is a critical step to ensure the integrity of the welded vacuum chamber.

Objective: To detect and quantify any leaks in the welded joints.

Apparatus:

- Helium Mass Spectrometer Leak Detector (MSLD)
- Helium tracer gas (99.99% pure or higher)
- Spray probe or sniffer probe
- Vacuum pumping system

Procedure (Outside-In Method):

- Connect the MSLD to the vacuum chamber and evacuate the chamber to a suitable test pressure (typically $<1 \times 10^{-4}$ mbar).
- Calibrate the MSLD using a calibrated leak standard.
- Systematically spray a fine stream of helium gas onto the exterior of all weld seams.
- Monitor the MSLD for any increase in the helium signal, which indicates a leak.
- Quantify the leak rate.

Acceptance Criteria:

- For high vacuum applications, a leak rate of less than 1×10^{-8} mbar·L/s is generally acceptable.
- For UHV applications, a more stringent requirement of less than 1×10^{-10} mbar·L/s is necessary.[\[5\]](#)

5.2 Outgassing Rate Measurement:

The outgassing rate determines the ultimate pressure achievable in a vacuum system. While specific quantitative data for welded **Hastelloy C** is not readily available, the following protocols can be used for its measurement. The primary outgassing species from properly cleaned and baked metal vacuum components is hydrogen.

5.2.1 Rate of Rise (RoR) Method:

Objective: To determine the total outgassing rate of the welded component.

Apparatus:

- The welded vacuum chamber to be tested
- High-accuracy vacuum gauge (e.g., Spinning Rotor Gauge or Ion Gauge)
- Pumping system capable of reaching UHV
- Bakeout equipment

Procedure:

- Assemble the test setup as shown in the diagram below.
- Bake out the chamber (typically at 200-400°C for 24-48 hours) to remove adsorbed water vapor.
- Pump the chamber to its base pressure.
- Isolate the chamber from the pumping system by closing the main valve.
- Record the pressure rise as a function of time.
- Calculate the outgassing rate (Q) using the formula: $Q = (\Delta P / \Delta t) * (V / A)$ Where:
 - $\Delta P / \Delta t$ is the rate of pressure rise
 - V is the volume of the chamber

- A is the internal surface area

5.2.2 Throughput Method (as per ASTM E1559):

Objective: To measure the outgassing rate by measuring the pressure difference across a known conductance.[\[7\]](#)

Apparatus:

- The welded vacuum chamber to be tested
- Two calibrated vacuum gauges
- An orifice or tube with a known conductance (C)
- Pumping system
- Bakeout equipment

Procedure:

- Assemble the test setup with the known conductance between the chamber and the pump.
- Bake out and pump down the system.
- Measure the pressure on both sides of the conductance (P1 in the chamber, P2 at the pump inlet).
- Calculate the outgassing rate (Q) using the formula: $Q = C * (P1 - P2)$

Table 3: Expected Outgassing Rates for UHV Compatible Materials

Material	Condition	Outgassing Rate (mbar·L/s·cm ²)
Stainless Steel	After 10h bakeout at 400°C	~1 x 10 ⁻¹²
Hastelloy C (welded)	Properly cleaned and baked	Expected to be in a similar range to stainless steel, but requires empirical measurement.

Note: The outgassing rate of a welded component will be highly dependent on the quality of the weld and the effectiveness of the cleaning and bakeout procedures.

5.3 Residual Gas Analysis (RGA):

RGA is used to identify the composition of residual gases in the vacuum chamber, which can help pinpoint sources of contamination.

Objective: To analyze the partial pressures of different gas species in the vacuum system after welding.

Apparatus:

- Quadrupole Mass Spectrometer (RGA)
- The welded vacuum chamber
- UHV pumping system

Procedure:

- Install the RGA on the vacuum chamber.
- Bake out and pump down the system to the desired vacuum level.
- Perform a scan with the RGA to obtain a mass spectrum of the residual gases.

- Analyze the spectrum to identify the partial pressures of gases such as H₂, H₂O, CO, CO₂, and hydrocarbons.

Interpretation of Results:

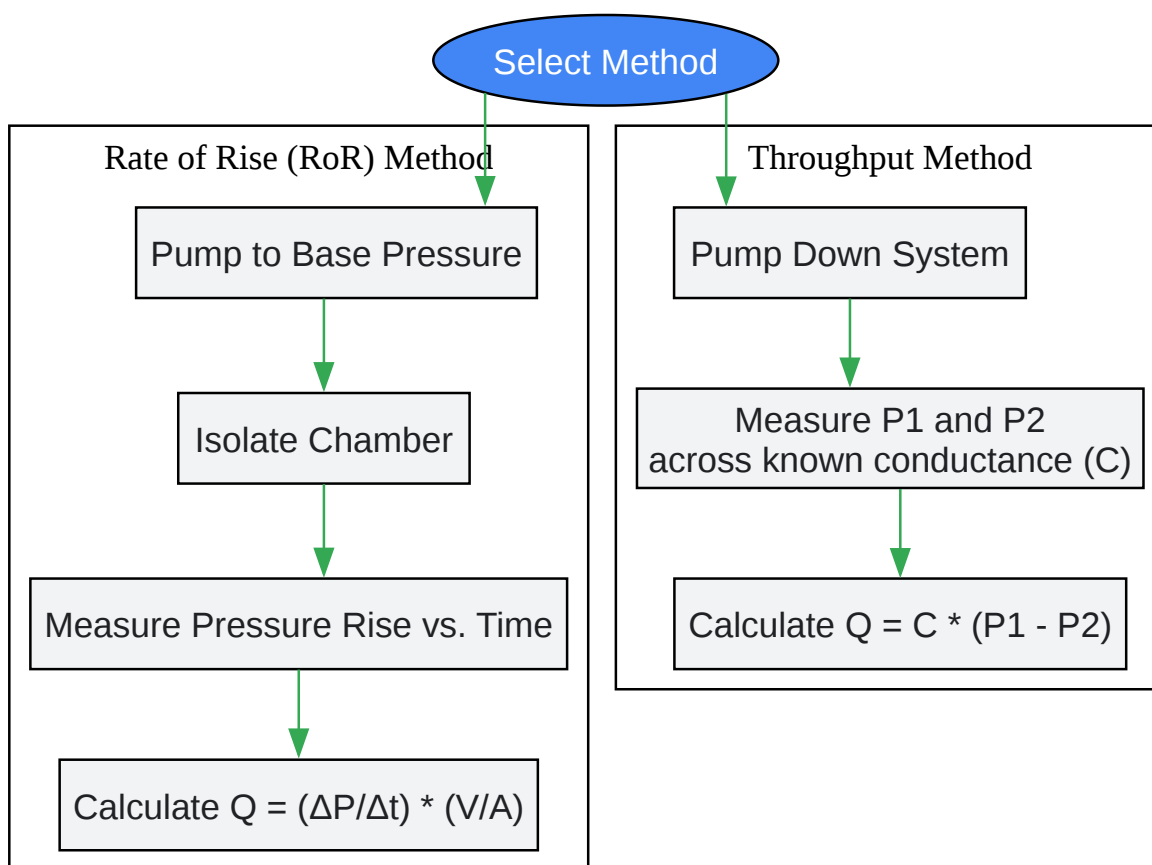
- A clean, leak-tight, and well-baked metal vacuum system should show a residual gas spectrum dominated by hydrogen (H₂).
- High levels of water vapor (H₂O) indicate an insufficient bakeout.
- The presence of nitrogen (N₂) and oxygen (O₂) in an atmospheric ratio (approx. 4:1) is indicative of a real leak.
- Hydrocarbon peaks may suggest contamination from oils or solvents.

Diagrams



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Caption: Workflow for welding and qualifying **Hastelloy C** components for vacuum service.



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Caption: Experimental workflows for outgassing rate measurement.

Conclusion

The successful welding of **Hastelloy C** components for vacuum chambers is achievable through meticulous attention to cleanliness, the use of appropriate welding techniques like GTAW, and rigorous post-weld qualification. By following the protocols outlined in this document for welding, leak testing, and outgassing analysis, researchers and scientists can ensure the integrity and performance of their vacuum systems, which is critical for sensitive applications in research and drug development. Empirical measurement of outgassing rates for specific welded components is strongly recommended to establish a performance baseline.

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